2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyethyl group and the thiazole ring through various substitution reactions. The final step often involves the acylation of the intermediate compound to introduce the acetamide moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine core can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohols or amines.
Substitution: The methoxyethyl group and the thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .
Scientific Research Applications
2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:
Thioxopyrimidines: Known for their biological activities and used in various medicinal applications.
Thiazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Methoxyethyl-substituted compounds: Investigated for their potential as drug candidates and chemical intermediates
Properties
Molecular Formula |
C15H18N4O3S3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H18N4O3S3/c1-9-7-24-14(16-9)18-11(20)8-25-15-17-10-3-6-23-12(10)13(21)19(15)4-5-22-2/h7H,3-6,8H2,1-2H3,(H,16,18,20) |
InChI Key |
PESDBESKLFYIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 |
Origin of Product |
United States |
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